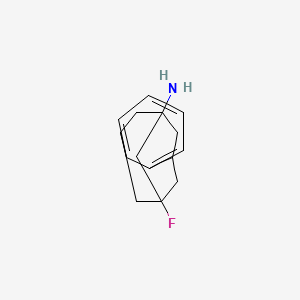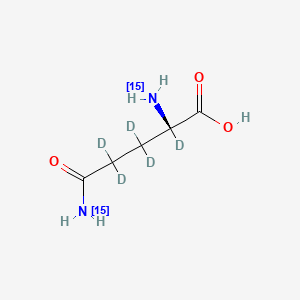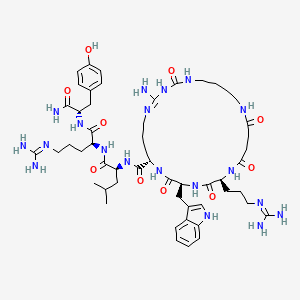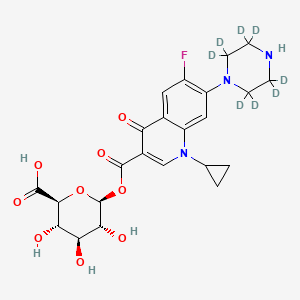
Perindoprilat-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perindoprilat-d4 is a deuterated form of Perindoprilat, an active metabolite of the prodrug Perindopril. Perindoprilat is a potent angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perindoprilat-d4 involves the incorporation of deuterium atoms into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of Perindoprilat using deuterium gas in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions within the molecule. The final product is then purified using techniques such as chromatography to achieve the desired level of purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Perindoprilat-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions within the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted this compound derivatives .
Applications De Recherche Scientifique
Perindoprilat-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Perindoprilat in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Perindoprilat.
Drug Development: Used in the development of new drugs by providing insights into the pharmacokinetics and metabolism of potential drug candidates.
Analytical Chemistry: Employed as an internal standard in various analytical techniques such as mass spectrometry and chromatography
Mécanisme D'action
Perindoprilat-d4 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism involves the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar pharmacological properties.
Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.
Ramiprilat: The active metabolite of Ramipril, also an angiotensin-converting enzyme inhibitor.
Uniqueness of Perindoprilat-d4
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in biological systems. This feature distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C17H28N2O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1/i2D3,10D |
Clé InChI |
ODAIHABQVKJNIY-NREMRFMJSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)O |
SMILES canonique |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



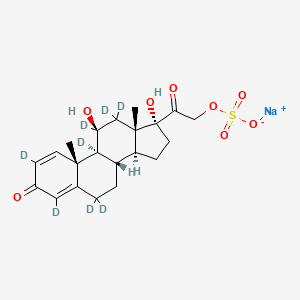
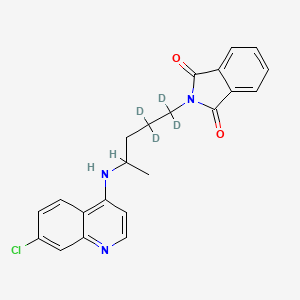

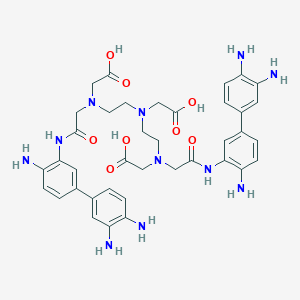

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
